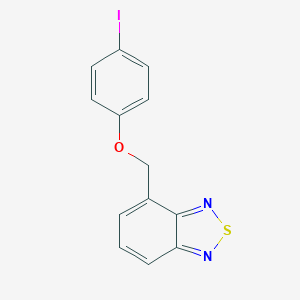![molecular formula C17H16BrNO3 B299534 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain receptors in the brain, which are involved in the regulation of pain and temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide have been extensively studied. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to have potential applications in the treatment of various diseases, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide. One potential direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and safety in greater detail. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy. Overall, the potential applications of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in scientific research are vast, and further studies are needed to fully understand its potential.
Conclusion
In conclusion, 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has shown significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has potential applications in the treatment of various diseases and could be a valuable tool in scientific research. Further studies are needed to fully understand its potential and to determine the optimal dosage and administration for maximum efficacy.
Synthesemethoden
The synthesis of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the reaction of 4-bromo-N-phenylbenzamide with 1,3-dioxane-2-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H16BrNO3 |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16BrNO3/c18-14-7-5-12(6-8-14)16(20)19-15-4-1-3-13(11-15)17-21-9-2-10-22-17/h1,3-8,11,17H,2,9-10H2,(H,19,20) |
InChI-Schlüssel |
SRISJYINKXEKSY-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)

![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)